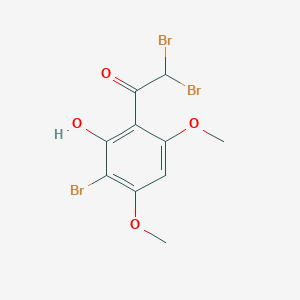
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is an organic compound characterized by the presence of multiple bromine atoms and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-bromo-2-hydroxy-4,6-dimethoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atoms and form a simpler structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atoms and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1,4-naphthoquinone:
1,2-Dibromoethane: A simpler brominated compound used in various industrial applications.
Benzene, 1-bromo-2,4-dimethoxy-: A compound with a similar phenyl ring structure but different substitution pattern.
Uniqueness
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is unique due to the presence of multiple bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
88503-19-9 |
|---|---|
Molekularformel |
C10H9Br3O4 |
Molekulargewicht |
432.89 g/mol |
IUPAC-Name |
2,2-dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H9Br3O4/c1-16-4-3-5(17-2)7(11)8(14)6(4)9(15)10(12)13/h3,10,14H,1-2H3 |
InChI-Schlüssel |
BPTSPFPIMYSHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1C(=O)C(Br)Br)O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


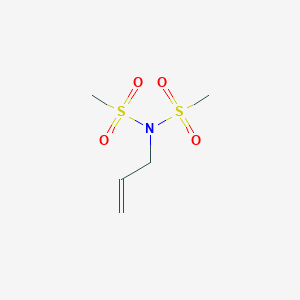

![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
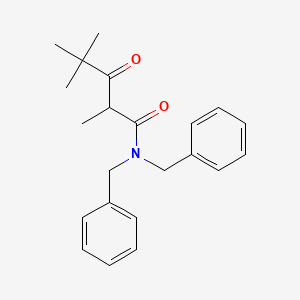
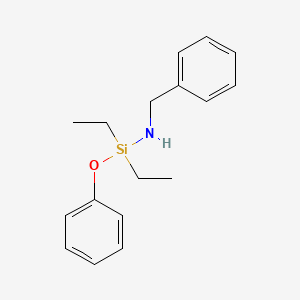
![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

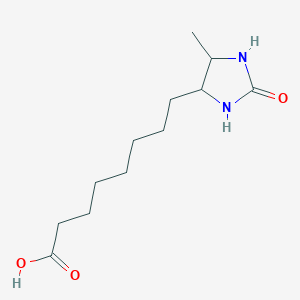
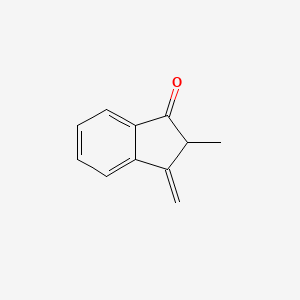


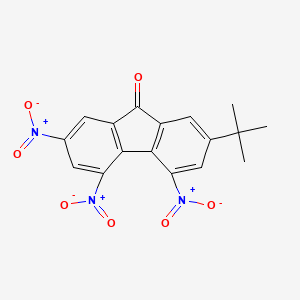
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)
